molecular formula C4H8N2S B1599221 3-Amino-2-butenethioamide CAS No. 62069-87-8

3-Amino-2-butenethioamide

Cat. No.: B1599221
CAS No.: 62069-87-8
M. Wt: 116.19 g/mol
InChI Key: IJUDUPSHUGIGMT-IHWYPQMZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Amino-2-butenethioamide is relatively straightforward. A common method involves the reaction of dibutene with ammonium sulfate under acidic conditions, leading to the formation of this compound . The reaction conditions typically include maintaining an acidic environment to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The compound is then purified and stored in sealed containers to prevent degradation and contamination .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2-butenethioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

    Substitution: It can participate in substitution reactions where the amino or thioamide group is replaced by other functional groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and substituted derivatives of this compound .

Scientific Research Applications

3-Amino-2-butenethioamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-2-butenethioamide involves its interaction with specific molecular targets and pathways. The compound can act as an aminating agent, facilitating the transfer of amino groups to other molecules. This process is crucial in the synthesis of various biologically active compounds. The molecular targets and pathways involved depend on the specific application and the nature of the compounds being synthesized .

Comparison with Similar Compounds

  • 3-Aminobut-2-enethioamide
  • 2-Butenethioamide, 3-amino-
  • β-Aminothiocrotonic acid amide
  • 3-Amino-but-2-enethioic acid amide

Comparison: 3-Amino-2-butenethioamide is unique due to its specific chemical structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of solubility, reactivity, and ease of synthesis. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in organic synthesis .

Properties

IUPAC Name

(Z)-3-aminobut-2-enethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2S/c1-3(5)2-4(6)7/h2H,5H2,1H3,(H2,6,7)/b3-2-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJUDUPSHUGIGMT-IHWYPQMZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=S)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=S)N)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90423007
Record name 3-Amino-2-butenethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90423007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59846-46-7, 62069-87-8
Record name 2-Butenethioamide, 3-amino-, (Z)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59846-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-2-butenethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90423007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Butenethioamide, 3-amino-, (Z)
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Record name 3-Amino-2-butenethioamide
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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